5-Heptyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a heptyl group at the 5-position. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The heptyl substitution enhances the compound’s lipophilicity, potentially influencing its biological activity and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of heptanal with glyoxal and ammonia or an amine source. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazole ring. The reaction conditions often include mild heating and the use of a solvent such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Heptyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the imidazole ring to a dihydroimidazole.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, mild heating.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides; conditions: organic solvent, base (e.g., triethylamine), mild heating.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
5-Heptyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its imidazole core.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of functional materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 5-Heptyl-1H-imidazole is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the heptyl group may enhance membrane permeability, allowing the compound to reach intracellular targets more effectively. The compound may also interact with specific receptors or proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1H-Imidazole: The parent compound without the heptyl substitution.
2-Methyl-1H-imidazole: A methyl-substituted derivative with different lipophilicity and reactivity.
4,5-Diphenyl-1H-imidazole: A more complex derivative with additional aromatic rings.
Uniqueness: 5-Heptyl-1H-imidazole is unique due to its heptyl substitution, which imparts distinct physicochemical properties such as increased lipophilicity and potential biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
260050-43-9 |
---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-heptyl-1H-imidazole |
InChI |
InChI=1S/C10H18N2/c1-2-3-4-5-6-7-10-8-11-9-12-10/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
DGQRKRRQEVBDKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.